1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-one
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Overview
Description
1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-one is a fluorinated organic compound characterized by the presence of a trifluoroacetyl group attached to a pyrrolidin-2-one ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-one can be synthesized through several methods, including:
Direct fluorination: Treating pyrrolidin-2-one with trifluoroacetyl chloride under controlled conditions.
Nucleophilic substitution: Reacting pyrrolidin-2-one with trifluoroacetic anhydride in the presence of a suitable base.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the trifluoroacetyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidin-2-one ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols, along with bases like triethylamine, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.
Reduction Products: Reduced derivatives, such as alcohols or amines.
Substitution Products: Substituted pyrrolidin-2-one derivatives with various functional groups.
Scientific Research Applications
1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-one finds applications in several scientific fields:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,2,2-trifluoroacetyl)pyrrolidin-2-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-one is compared with other similar compounds to highlight its uniqueness:
Trifluoroacetyl chloride: Similar in the presence of the trifluoroacetyl group but lacks the pyrrolidin-2-one ring.
2,2,2-Trifluoroacetamide: Contains the trifluoroacetyl group but has an amide functional group instead of a lactam.
2,2,2-Trifluoroethyl acetate: Features a trifluoroethyl group attached to an acetate moiety, differing from the pyrrolidin-2-one structure.
These compounds share the trifluoroacetyl group but differ in their core structures and functional groups, leading to distinct chemical properties and applications.
Properties
IUPAC Name |
1-(2,2,2-trifluoroacetyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c7-6(8,9)5(12)10-3-1-2-4(10)11/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHOKIFYABLFQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535328 |
Source
|
Record name | 1-(Trifluoroacetyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60535328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94363-57-2 |
Source
|
Record name | 1-(Trifluoroacetyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60535328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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